3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid
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Overview
Description
MAB-CHMINACA metabolite M7 is a significant metabolite of the synthetic cannabinoid MAB-CHMINACA. Synthetic cannabinoids are a class of designer drugs that mimic the effects of tetrahydrocannabinol, the active component of cannabis. MAB-CHMINACA is known for its high potency and has been associated with numerous adverse effects and fatalities .
Preparation Methods
The preparation of MAB-CHMINACA metabolite M7 involves the biotransformation of MAB-CHMINACA in the human body. This process primarily occurs in the liver, where enzymes metabolize MAB-CHMINACA into various metabolites, including M7. The biotransformation mainly occurs at the cyclohexylmethyl tail of the compound
Chemical Reactions Analysis
MAB-CHMINACA metabolite M7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It is a common metabolic pathway for many synthetic cannabinoids.
Hydroxylation: This is a specific type of oxidation where a hydroxyl group is added to the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It is less common for synthetic cannabinoids but can occur under certain conditions.
Substitution: This involves the replacement of one atom or group in the molecule with another.
Common reagents and conditions used in these reactions include liver enzymes and other biological catalysts. The major products formed from these reactions are various hydroxylated metabolites .
Scientific Research Applications
MAB-CHMINACA metabolite M7 has several scientific research applications:
Forensic Toxicology: It is used to confirm the intake of MAB-CHMINACA in clinical and forensic settings.
Pharmacology: Research on M7 helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids. This includes studying how the compound is absorbed, distributed, metabolized, and excreted in the body.
Analytical Chemistry: M7 is used as a reference standard in analytical methods such as liquid chromatography and mass spectrometry.
Mechanism of Action
The mechanism of action of MAB-CHMINACA metabolite M7 involves its interaction with the endocannabinoid system. Synthetic cannabinoids like MAB-CHMINACA exert their effects by binding to cannabinoid receptors, primarily the CB1 receptor in the central nervous system and the CB2 receptor in the peripheral nervous system . This binding leads to various physiological and psychoactive effects. The specific molecular targets and pathways involved in the action of M7 are still under investigation.
Comparison with Similar Compounds
MAB-CHMINACA metabolite M7 can be compared with other similar synthetic cannabinoid metabolites, such as:
ADB-CHMINACA: Another potent synthetic cannabinoid with similar metabolic pathways.
MDMB-CHMINACA: A synthetic cannabinoid with a different chemical structure but similar pharmacological effects.
AB-FUBINACA: A synthetic cannabinoid that is structurally related to MAB-CHMINACA but has different metabolic products.
The uniqueness of MAB-CHMINACA metabolite M7 lies in its specific metabolic transformations and the resulting hydroxylated products, which are critical for forensic and clinical detection .
Properties
Molecular Formula |
C21H27N3O5 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-2,2-dimethylbutanedioic acid |
InChI |
InChI=1S/C21H27N3O5/c1-21(2,20(28)29)17(19(26)27)22-18(25)16-14-10-6-7-11-15(14)24(23-16)12-13-8-4-3-5-9-13/h6-7,10-11,13,17H,3-5,8-9,12H2,1-2H3,(H,22,25)(H,26,27)(H,28,29) |
InChI Key |
XOHVSBZMRVJHQW-UHFFFAOYSA-N |
SMILES |
CC(C)(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3)C(=O)O |
Synonyms |
ADB-CHMINACA metabolite M7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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